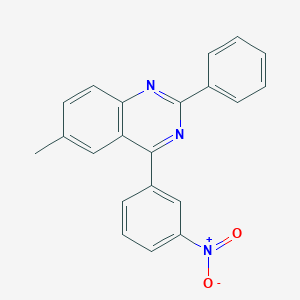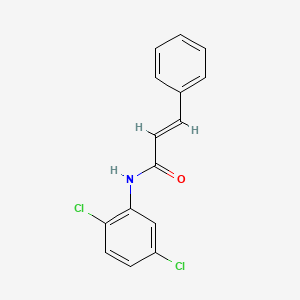![molecular formula C17H16N2O2 B5664830 2-methoxy-6-[(8-quinolinylamino)methyl]phenol](/img/structure/B5664830.png)
2-methoxy-6-[(8-quinolinylamino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of 2-methoxy-6-[(8-quinolinylamino)methyl]phenol involves the condensation reaction between quinoline-8-amine and an aldehyde derivative under controlled conditions. This Schiff-base ligand formation is a crucial step, leading to the creation of coordination compounds with significant yields when reacted with transition metal ions such as FeIII, CoII, and CuII. These compounds have been characterized using techniques like single-crystal X-ray diffraction, ESI-MS, IR spectroscopy, and ligand-field spectroscopy, showcasing their complex structure and potential for catalytic applications (Nayak et al., 2010).
Molecular Structure Analysis
Molecular structures of compounds synthesized via Schiff bases reduction route, including 2-methoxy-6-[(8-quinolinylamino)methyl]phenol, reveal asymmetric units and complex hydrogen bonding patterns. These structures are stabilized through intermolecular interactions, further elucidated by orthorhombic and monoclinic crystal systems in X-ray crystallography studies (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
2-Methoxy-6-[(8-quinolinylamino)methyl]phenol demonstrates efficient catalytic activity in the oxidation of alkanes and alkenes when forming complexes, particularly with iron(III). This activity is highlighted under relatively mild conditions using dihydrogen peroxide as the terminal oxidant, indicating the ligand's role in facilitating electron transfer and oxidation processes (Nayak et al., 2010).
Physical Properties Analysis
The synthesis and characterization of related compounds, such as zinc(II) complexes derived from similar Schiff-base ligands, provide insight into the physical properties of these materials. These include their crystallographic parameters, which indicate the spatial arrangement of molecules and the nature of their intermolecular interactions, crucial for understanding the ligand's behavior in various chemical environments (Han et al., 2006).
Chemical Properties Analysis
The chemical properties of 2-methoxy-6-[(8-quinolinylamino)methyl]phenol and its derivatives can be explored through the study of their coordination compounds. These compounds exhibit diverse reactivity patterns depending on the metal ion involved, leading to various applications, from catalysis to the potential for antimicrobial activity. The ligand's ability to bind metal ions through its nitrogen and oxygen atoms makes it an interesting subject for the synthesis of metal-organic frameworks and other coordination complexes (Nayak et al., 2010).
Eigenschaften
IUPAC Name |
2-methoxy-6-[(quinolin-8-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-15-9-3-6-13(17(15)20)11-19-14-8-2-5-12-7-4-10-18-16(12)14/h2-10,19-20H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRRBRRUZKYWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B5664748.png)


![4-{3-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B5664781.png)

![1-(2,3-dimethylphenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B5664783.png)
![N-[(2-amino-5-pyrimidinyl)methyl]-1-(cyclopentylcarbonyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5664784.png)
![ethyl 4-[(3S*,4S*)-4-hydroxy-1-(phenylsulfonyl)-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5664793.png)
![N-[rel-(3R,4S)-4-isopropyl-1-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-3-pyrrolidinyl]cyclobutanecarboxamide hydrochloride](/img/structure/B5664803.png)

![1,6-dimethyl-3-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]pyridin-2(1H)-one](/img/structure/B5664812.png)
![N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5664813.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B5664821.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B5664844.png)